molecular formula C14H17N5O3 B2894930 4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034439-37-5

4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2894930
CAS No.: 2034439-37-5
M. Wt: 303.322
InChI Key: ZFNOYBYLPWUEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 6-methylpyridazin-3-yl intermediate: This step involves the reaction of a suitable precursor with methylating agents under controlled conditions to introduce the methyl group at the 6-position of the pyridazine ring.

    Attachment of the piperidine moiety: The 6-methylpyridazin-3-yl intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the 3-((6-methylpyridazin-3-yl)oxy)piperidine intermediate.

    Formation of the imidazol-2(3H)-one ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazol-2(3H)-one ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one: Unique due to its specific functional groups and structural arrangement.

    4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazol-2(3H)-one ring.

    4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-amine: Similar structure but with an amine group instead of the carbonyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-9-4-5-12(18-17-9)22-10-3-2-6-19(8-10)13(20)11-7-15-14(21)16-11/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNOYBYLPWUEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.